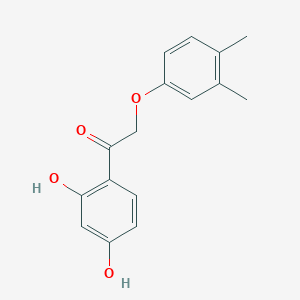
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one is an organic compound characterized by the presence of both phenolic and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dihydroxybenzaldehyde and 3,4-dimethylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2,4-dihydroxybenzaldehyde with an appropriate reagent such as ethyl bromoacetate under basic conditions to form an ester intermediate.
Hydrolysis and Decarboxylation: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which is subsequently decarboxylated to form the desired ketone.
Etherification: The final step involves the etherification of the ketone with 3,4-dimethylphenol in the presence of a suitable catalyst such as potassium carbonate or sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one involves its interaction with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenoxy)ethan-1-one: Similar structure but with a methoxy group instead of dimethyl groups.
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenoxy)ethan-1-one: Similar structure but with additional hydroxyl groups.
Uniqueness
1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethan-1-one is unique due to the presence of both 2,4-dihydroxy and 3,4-dimethyl substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-3-5-13(7-11(10)2)20-9-16(19)14-6-4-12(17)8-15(14)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDMOTPKSPXHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(Z)-[(2-benzyl-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B7754142.png)
![2-benzyl-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7754148.png)
![3-[(4-Tert-butylphenyl)amino]-2,3-dihydro-1$l^{6}-thiophene-1,1-dione](/img/structure/B7754159.png)
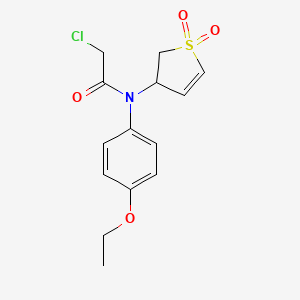

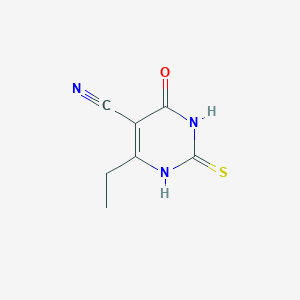
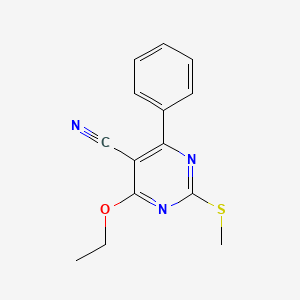
![6-(2-Aminothiazol-4-yl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7754184.png)
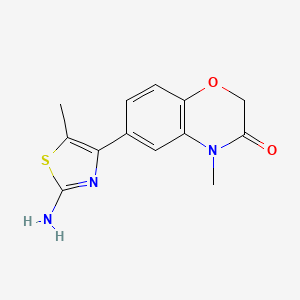
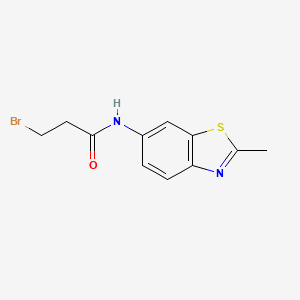
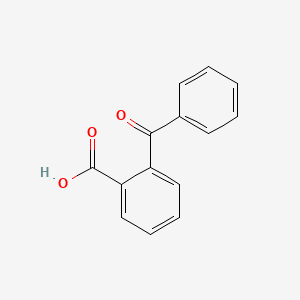
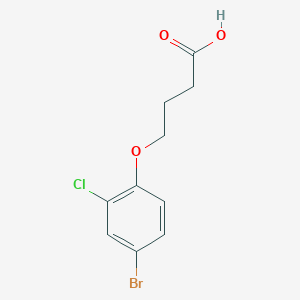
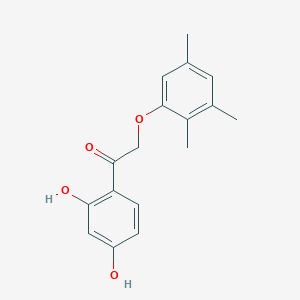
![2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR](/img/structure/B7754235.png)
